fMLPL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

81213-55-0 |

|---|---|

Molecular Formula |

C27H43N5O6S |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

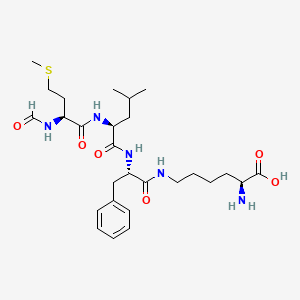

(2S)-2-amino-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-25(35)21(30-17-33)12-14-39-3)26(36)32-23(16-19-9-5-4-6-10-19)24(34)29-13-8-7-11-20(28)27(37)38/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20-,21-,22-,23-/m0/s1 |

InChI Key |

ZKIYNMGMEVRJAH-MLCQCVOFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCSC)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)O)N)NC(=O)C(CCSC)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the fMLPL Mechanism of Action in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying neutrophil activation by the synthetic N-formylated peptide, fMLPL (N-Formyl-Met-Leu-Phe). We delve into the core signaling pathways, present key quantitative data, and provide detailed experimental protocols relevant to studying this process.

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLP or this compound) is a potent chemoattractant for neutrophils, mimicking the N-formylated peptides released by bacteria.[1] As such, it is a critical tool for studying the innate immune response and the mechanisms of neutrophil recruitment and activation during infection and inflammation.[2] The binding of this compound to its receptors on the neutrophil surface initiates a cascade of intracellular signaling events, culminating in a range of physiological responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] Understanding this intricate signaling network is paramount for the development of novel therapeutics targeting inflammatory diseases.

Receptor Binding and Initial Activation

This compound primarily interacts with Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs).[4][5] In humans, neutrophils express two main types, FPR1 and FPR2 (also known as FPRL1).[2] FPR1 is a high-affinity receptor for this compound, while FPR2 binds this compound with lower affinity.[1][2] This differential affinity is thought to play a role in sensing and responding to varying concentrations of formylated peptides in different physiological contexts.[6]

Upon ligand binding, the FPR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein, primarily of the Gi family, which is sensitive to pertussis toxin.[1][3] The activated G-protein dissociates into its Gα and Gβγ subunits, which then go on to activate downstream effector enzymes.[7]

Core Signaling Pathways

The activation of neutrophils by this compound is a multifaceted process involving several interconnected signaling pathways. These can be broadly categorized into the Phospholipase C-mediated pathway and the PI3K/Akt and MAPK pathways.

Phospholipase C (PLC) and Calcium Mobilization

The Gβγ subunit of the activated G-protein stimulates Phospholipase C-β (PLCβ).[7] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10] This initial rise in intracellular calcium is followed by a sustained influx of extracellular Ca2+ through store-operated calcium channels.[10][11] The resulting increase in cytosolic Ca2+ is a critical signal for many downstream events, including the activation of calcium-dependent enzymes and the regulation of cytoskeletal dynamics.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[8][9] PKC isoforms play a crucial role in regulating a variety of neutrophil functions, including the assembly and activation of the NADPH oxidase complex responsible for the respiratory burst.

PI3K/Akt and MAPK Pathways

In parallel to the PLC pathway, this compound stimulation also activates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) cascades.[4] The Gβγ subunit can directly activate PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the activation of Akt, which is a key regulator of cell survival, proliferation, and metabolism. In neutrophils, the PI3K/Akt pathway is particularly important for chemotaxis.[7]

Furthermore, this compound stimulation triggers the activation of several MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[12][13] The activation of these kinases is crucial for a variety of cellular responses, including gene expression, cytokine production, and the respiratory burst. For example, p38 MAPK has been shown to be involved in this compound-induced degranulation.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with human neutrophils. It is important to note that these values can vary depending on the experimental conditions, such as temperature, cell preparation, and the specific assay used.

| Parameter | Value | Cell Type | Reference |

| Receptor Binding Affinity (Kd) | |||

| High-affinity site | 2 nM | Human Neutrophils | [1] |

| Low-affinity site | 180 nM | Human Neutrophils | [1] |

| EC50 for Cellular Responses | |||

| Chemotaxis | 0.07 nM | Human Neutrophils | [1] |

| Superoxide Production | ~20 nM | Human Neutrophils | [8] |

| Oxidative Response | 13 nM | Human Neutrophils | [1] |

| Shape Change (LPS-primed) | 1.9 ± 0.9 nM | Equine Neutrophils | [14] |

| Calcium Flux (FPR2) | ~6 µM | Mouse Neutrophils | [6] |

| This compound Concentration | Observed Effect | Cell Type | Reference |

| 10⁻⁸ M | Used for chemotaxis assays | Human Neutrophils | [15] |

| 100 nM | Saturation of migration | Human Neutrophils | [16] |

| 100 nM | Maximal superoxide production | Human Neutrophils | [8] |

| 10⁻⁶ M | Inhibition of LPS-induced TNF-α release | Human Neutrophils | [17] |

| 0.1 and 1 µM | Inhibition of C5a-, IL-8-, and LTB4-induced chemotaxis | Human Neutrophils |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on neutrophils.

Neutrophil Isolation from Human Blood

This protocol describes a standard method for isolating neutrophils from whole human blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)[4][5]

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl solution followed by 1.6% NaCl)[4]

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.[18]

-

Carefully layer the whole blood over the density gradient medium in a centrifuge tube.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.[18]

-

After centrifugation, distinct layers of plasma, mononuclear cells, neutrophils, and erythrocytes will be visible.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer and transfer it to a new centrifuge tube.

-

Wash the cells with HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.[18]

-

To lyse contaminating red blood cells, resuspend the pellet in a hypotonic RBC lysis buffer for a short period (e.g., 30-60 seconds), then restore isotonicity with a hypertonic saline solution.[4]

-

Centrifuge at 250 x g for 5 minutes and discard the supernatant. Repeat the lysis step if necessary.[18]

-

Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

-

Resuspend the final neutrophil pellet in an appropriate buffer for your downstream application (e.g., HBSS with 0.1% BSA).

-

Determine cell viability (e.g., using trypan blue exclusion) and concentration using a hemocytometer. The purity should be >95%.[18][19]

Boyden Chamber Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.[20]

Materials:

-

Boyden chamber apparatus or Transwell® inserts (3-5 µm pore size for neutrophils)[10][21]

-

Isolated neutrophils

-

Assay medium (e.g., serum-free medium with 0.5% BSA)

-

This compound (chemoattractant)

-

Control and test compounds

-

Method for quantifying migrated cells (e.g., microscopy with staining, or a plate-based method measuring ATP levels like CellTiter-Glo®)[10]

Procedure:

-

Resuspend isolated neutrophils in the assay medium to a concentration of approximately 1-3 x 10⁶ cells/mL.[10]

-

Add the chemoattractant (this compound) and any test compounds to the lower chamber of the Boyden apparatus. Use assay medium alone as a negative control.

-

Place the micropore filter membrane or Transwell® insert over the lower chamber.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.

-

After incubation, remove the filter/insert.

-

Scrape off the non-migrated cells from the top surface of the filter.

-

Fix and stain the migrated cells on the bottom surface of the filter.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, for plate-based assays, quantify the number of cells that have migrated into the lower chamber by measuring their ATP content.[10]

References

- 1. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Neutrophil isolation from human peripheral blood [bio-protocol.org]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. rupress.org [rupress.org]

- 7. akadeum.com [akadeum.com]

- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the fMLP Signaling Pathway in Immune Cells

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived peptide that acts as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils.[1] It mimics the N-terminal sequence of proteins released by bacteria, serving as a crucial danger signal that initiates an innate immune response.[2] The binding of fMLP to its high-affinity receptor, Formyl Peptide Receptor 1 (FPR1), on the surface of immune cells triggers a complex network of intracellular signaling pathways.[3][4] These cascades orchestrate a variety of cellular functions essential for host defense, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[3][5]

Understanding the intricacies of the fMLP signaling pathway is paramount for developing novel therapeutic strategies for a range of inflammatory diseases where neutrophil function is dysregulated.[3] This guide provides a detailed overview of the core signaling axes, summarizes key quantitative data, details common experimental protocols, and visualizes the pathway for enhanced comprehension.

Core Signaling Pathways

The fMLP signaling cascade is initiated by the binding of fMLP to FPR1, a G protein-coupled receptor (GPCR).[4] This event catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein (predominantly of the Gαi subtype), leading to its dissociation into Gαi and Gβγ subunits.[3][6] These subunits then activate multiple downstream effector enzymes, branching into several key signaling pathways.

Phospholipase C (PLC) and Calcium Mobilization

The Gβγ subunit directly activates Phospholipase C-β (PLC-β).[5] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][9]

-

DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[7][10]

This surge in intracellular calcium and PKC activation is a critical node, influencing numerous downstream events, including the activation of other kinases and the assembly of the NADPH oxidase complex.[11][12]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

fMLP binding to FPR1 also leads to the activation of Phosphoinositide 3-Kinase (PI3K), particularly the PI3Kγ isoform, which is activated by Gβγ subunits.[5][13] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14] PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[13][14] This recruitment to the membrane facilitates Akt's phosphorylation and activation. The PI3K/Akt signaling axis is pivotal for regulating chemotaxis, NADPH oxidase activation, degranulation, and cell survival.[7][13]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The fMLP receptor also stimulates the activation of multiple Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[15][16] The activation mechanisms are complex and can be dependent on upstream signals from PLC, PKC, Ca2+, and PI3K.[11][12]

-

p38 MAPK: Activation of p38 in response to fMLP has been shown to be dependent on Gαi, PLC, and Ca2+.[11]

-

ERK1/2: fMLP-induced ERK phosphorylation can be mediated by PI3K and PLC.[15]

These MAPK pathways play crucial roles in gene expression, cytokine production, chemotaxis, and the respiratory burst.[7]

Caption: Overview of the fMLP signaling cascade in immune cells.

Key Cellular Responses

Activation of the fMLP signaling pathway culminates in a range of rapid and robust cellular responses critical for innate immunity.

-

Chemotaxis: Neutrophils migrate along a concentration gradient of fMLP towards the site of infection.[5] This process involves profound cytoskeletal rearrangements, including actin polymerization, which are driven by the PI3K and MAPK pathways.[5]

-

Reactive Oxygen Species (ROS) Production: fMLP is a potent stimulus for the "respiratory burst," a rapid release of ROS, such as superoxide anions (O2−) and hydrogen peroxide (H2O2).[17] This is accomplished by the assembly and activation of the multi-subunit NADPH oxidase enzyme complex, a process regulated by PKC, Akt, and MAPK pathways.[5][7]

-

Degranulation: Neutrophils release the contents of their various granules (e.g., elastase, myeloperoxidase) into the extracellular space or into phagosomes.[5] This process is essential for killing pathogens and breaking down tissue debris and is heavily dependent on Ca2+ mobilization and PKC activation.[8]

-

Phagocytosis: fMLP enhances the ability of neutrophils to engulf and destroy pathogens.[18][19] Signaling through FPR1 can directly trigger actin polymerization to form a phagocytic cup.[20]

Quantitative Data Summary

The cellular response to fMLP is highly dependent on its concentration, with different functions being triggered at distinct thresholds. This hierarchical activation allows for a finely tuned immune response.

| Parameter | Value | Cell Type | Source |

| FPR1 Binding Affinity (Kd) | ~0.4 - 0.5 nM | HL60 & RBL cells expressing FPR1 | [21] |

| Chemotaxis Activation | Initiated at 10⁻¹¹ M | Human Neutrophils | [18] |

| Chemotaxis Peak Response | 10⁻¹⁰ M | Human Neutrophils | [18] |

| Phagocytosis Activation | Initiated at 10⁻¹⁰ M | Human Neutrophils | [18] |

| Phagocytosis Peak Response | 10⁻⁹ M | Human Neutrophils | [18] |

| ROS Production Activation | Significant at ≥ 10⁻⁸ M | Human Neutrophils | [18] |

| ROS Production Peak Response | 10⁻⁶ M | Human Neutrophils | [18] |

| Ca²⁺ Mobilization (EC₅₀) | ~80 nM | HMC-1 Mast Cell Line | [22] |

Experimental Protocols

Studying the fMLP signaling pathway involves a variety of established experimental techniques. Below are overviews of common methodologies.

Chemotaxis Assay (Under-Agarose Method)

This assay visualizes and quantifies the directional migration of neutrophils towards a chemoattractant.

-

Plate Preparation: A gel of agarose is prepared in a petri dish. Three wells are cut into the agarose in a line.

-

Cell Loading: A suspension of isolated neutrophils is placed in the center well.

-

Chemoattractant/Control Loading: fMLP solution is placed in one of the outer wells, and a control medium is placed in the other outer well.

-

Incubation: The plate is incubated at 37°C to allow neutrophils to migrate through the agarose towards the stimuli.

-

Analysis: The migration distance and the number of migrating cells are quantified using microscopy. The difference in migration towards fMLP versus the control indicates the chemotactic response.[23]

Caption: Workflow for an under-agarose chemotaxis assay.

Intracellular Calcium Mobilization Assay

This method measures changes in cytosolic free calcium concentration using fluorescent indicators.

-

Cell Loading: Isolated neutrophils are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The "AM" ester group allows the dye to cross the cell membrane.

-

Dye De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Baseline Measurement: Cells are placed in a fluorometer or on a fluorescence microscope stage, and a baseline fluorescence reading is taken.

-

Stimulation: A solution of fMLP is added to the cells.

-

Data Acquisition: The change in fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured, which corresponds to the intracellular calcium concentration.[9][24]

Caption: Workflow for measuring intracellular calcium mobilization.

Western Blot for Protein Phosphorylation

This technique is used to detect the activation of specific kinases in the signaling pathway by identifying their phosphorylated forms.

-

Cell Treatment: Neutrophils are treated with fMLP for various time points. The reaction is stopped by adding ice-cold buffer.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking buffer (e.g., milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody: The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-p38 MAPK).

-

Secondary Antibody: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of phosphorylated protein.[11][15]

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

- 1. The mechanism underlying the contractile effect of a chemotactic peptide, formyl-Met-Leu-Phe on the guinea-pig Taenia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of p38 mitogen-activated protein kinase by formyl-methionyl-leucyl-phenylalanine in rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimulation of human neutrophils with formyl-methionyl-leucyl-phenylalanine induces tyrosine phosphorylation and activation of two distinct mitogen-activated protein-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular production of reactive oxygen species in human neutrophils following activation by the soluble stimuli FMLP, dioctanoylglycerol and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. An fMLP receptor is involved in activation of phagocytosis by hemocytes from specific insect species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to fMLPL Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics and signaling pathways of the formyl peptide receptor (FPR) family, with a focus on N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLPL) and related ligands. The FPRs, comprising FPR1, FPR2, and FPR3, are G protein-coupled receptors (GPCRs) that play crucial roles in innate immunity and inflammation. Understanding their ligand binding affinities and specificities is paramount for the development of targeted therapeutics.

Quantitative Ligand Binding Affinity

The binding affinities of various endogenous and synthetic ligands for the three human FPRs are summarized below. These values, presented as Kd, Ki, or IC50, provide a quantitative measure of the interaction between a ligand and a receptor. Lower values typically indicate a higher binding affinity.

| Ligand | Receptor | Binding Affinity (nM) | Value Type | Reference |

| fMLF | FPR1 | 0.53 / 24 | Kd | [1] |

| fMLF | FPR2 | ~430 | Kd | [1] |

| WKYMVm | FPR2 | 2 | EC50 | |

| WKYMVm | FPR3 | 80 | EC50 | |

| CGEN-855A | FPR2 | 54.1 | Ki | [1] |

| CGEN-855A | FPR2 | 189 | IC50 | [1] |

| fMLFII | FPR1 | Potent Agonist | - | [2] |

| fMLFII | FPR2 | Potent Agonist | - | [2] |

| Compound 43 | FPR1 | Agonist | - | [2] |

| Compound 43 | FPR2 | Agonist | - | [2] |

| F2L | FPR3 | High Affinity Ligand | - | [3] |

| Humanin | FPR3 | Agonist | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound receptor binding and signaling are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cells or membranes expressing the target FPR.

-

Radiolabeled ligand (e.g., [³H]fMLP).

-

Unlabeled competing test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold (harvester).

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation and resuspend it in the final assay binding buffer.[5] Analyze a sample for protein content.[5]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]

-

Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[5] This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Drying: Dry the filters (e.g., for 30 minutes at 50°C).[5]

-

Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[5]

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event of FPR activation, by detecting the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the target FPR.

-

Agonist (e.g., this compound).

-

Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors).

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Stimulation: Plate cells and grow to near confluence.[6] Starve the cells in a low-serum medium before stimulating with the agonist for various times and concentrations.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with cell lysis buffer.[6][7]

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant.[7]

-

Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat to denature the proteins.[7]

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-PAGE.[8]

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C or for a few hours at room temperature.[6]

-

Washing: Wash the membrane several times with TBST (Tris-Buffered Saline with Tween 20) to remove unbound primary antibody.[6]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[8]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.[8]

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The ratio of phospho-ERK1/2 to total ERK1/2 indicates the level of ERK activation.

Signaling Pathways and Visualizations

Upon ligand binding, FPRs undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways for each receptor are depicted below.

FPR1 Signaling Pathway

FPR1 activation, typically by fMLF, couples to Gi proteins, leading to the activation of Phospholipase C (PLC).[9] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[9]

Caption: FPR1 signaling cascade via G-protein, PLC, IP3, and DAG.

FPR2 Signaling Pathway

FPR2 signaling is more pleiotropic. One key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[10][11] Another important pathway involves the activation of the small GTPase RhoA, which, along with Reactive Oxygen Species (ROS), contributes to the activation of the ERK1/2 MAP kinase cascade.[10]

Caption: FPR2 signaling through PI3K/Akt and RhoA/ERK pathways.

FPR3 Signaling Pathway

The signaling pathways of FPR3 are the least characterized of the family. It is known to couple to Gi/Go proteins.[4] FPR3 has been implicated in macrophage polarization and may be involved in regulating signaling pathways such as NF-κB and PI3K.[12] Unlike FPR1 and FPR2, FPR3 can be constitutively internalized.[3]

Caption: Overview of the less-defined FPR3 signaling pathway.

Experimental and Logical Relationship Visualizations

Competitive Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Ligand Structure and Receptor Specificity

The specificity of formyl peptide ligands for the different FPRs is determined by key structural features. This diagram illustrates the logical relationship between ligand characteristics and receptor preference.

Caption: Ligand structural features determining FPR specificity.

References

- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. FPR3 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FPR3 orchestrates macrophage polarization in breast cancer: multi-omics dissection of prognostic relevance and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of fMLP (Agonist) and Cyclosporin H (Antagonist) at the Formyl Peptide Receptor 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent, bacterially-derived tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils.[1] It is one of the most well-characterized agonists for the Formyl Peptide Receptor (FPR) family, particularly the high-affinity receptor FPR1.[2] Binding of fMLP to FPR1 on neutrophils initiates a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are crucial components of the innate immune response to bacterial infections.[1]

This guide provides a comparative analysis of the biological activity of fMLP and a representative and potent FPR1 antagonist. The term "fMLPL" as specified in the query does not correspond to a widely studied or standard N-formyl peptide in the available scientific literature. Therefore, to provide a meaningful comparison of opposing biological activities at the FPR1 receptor, this document will contrast the agonist fMLP with Cyclosporin H (CsH) . CsH is a well-characterized, potent, and selective competitive antagonist of FPR1, making it an ideal counterpart to fMLP for illustrating the molecular and cellular consequences of receptor activation versus inhibition.[3][4]

This technical guide will delve into the quantitative differences in their receptor interactions, delineate their opposing effects on cellular signaling pathways, and provide detailed protocols for key experimental assays used in their characterization.

Quantitative Data Presentation: fMLP vs. Antagonists

The biological activities of fMLP are typically quantified by its potency (EC50) in functional assays and its binding affinity (Kd). In contrast, the activity of an antagonist like Cyclosporin H is measured by its ability to inhibit fMLP-induced responses, expressed as an inhibition constant (Ki) or IC50.

| Parameter | Ligand | Cell/Membrane Type | Value (µM) | Reference |

| Receptor Binding Inhibition (Ki) | Cyclosporin H | HL-60 Membranes | 0.10 | [3] |

| BocPLPLP | HL-60 Membranes | ~1.4 (14-fold less potent than CsH) | [3] | |

| GTPase Activation Inhibition (Ki) | Cyclosporin H | HL-60 Membranes | 0.79 | [3] |

| Ca2+ Mobilization Inhibition (Ki) | Cyclosporin H | HL-60 Cells | 0.08 | [3] |

| BocPLPLP | HL-60 Cells | 0.33 (for LTB4-induced rise) | [3] | |

| Superoxide (O₂⁻) Formation Inhibition (Ki) | Cyclosporin H | HL-60 Cells | 0.24 | [3] |

| β-glucuronidase Release Inhibition (Ki) | Cyclosporin H | HL-60 Cells | 0.45 | [3] |

| Inhibition of [³H]fMLP Binding (IC50) | Cyclosporin H | Human Polymorphonuclear Leukocytes | ~0.54 | [5] |

| BocMLP | Human Polymorphonuclear Leukocytes | ~91 | [5] | |

| Dissociation Constant (Kd) from Receptor | Cyclosporin H | Human Basophils | ~0.09 | [5] |

| BocMLP | Human Basophils | ~1.3 | [5] |

*Note: Data for N-t-butoxycarbonyl-peptides (BocPLPLP, BocMLP) are included for comparison as they are classic, though less potent and selective, FPR antagonists.[3][5]

Signaling Pathways

The binding of an agonist like fMLP versus an antagonist like Cyclosporin H to FPR1 results in fundamentally different outcomes at the cellular level. fMLP activates the receptor, triggering a downstream signaling cascade, while CsH binds to the receptor but does not induce a conformational change necessary for G-protein activation, thereby blocking fMLP's effects.

fMLP-Induced (Agonist) Signaling Pathway

Upon binding of fMLP, FPR1, a G-protein coupled receptor (GPCR), activates the heterotrimeric G-protein Gᵢ.[6] This activation leads to the dissociation of the Gα and Gβγ subunits, which initiate multiple downstream pathways. Key events include the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[7] These events culminate in physiological responses such as chemotaxis, superoxide production, and degranulation.[1]

Caption: Agonist (fMLP) signaling pathway via FPR1.

Cyclosporin H (Antagonist) Action

Cyclosporin H acts as a competitive antagonist, binding to the same site on FPR1 as fMLP.[5] However, its binding does not induce the active conformation of the receptor. Consequently, G-protein coupling and activation are prevented, and the entire downstream signaling cascade is blocked. This effectively neutralizes the pro-inflammatory signals that would otherwise be triggered by fMLP.

Caption: Antagonist (Cyclosporin H) action at FPR1.

Experimental Protocols

The characterization of fMLP and its antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three core experiments.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., CsH) to compete with a radiolabeled ligand (e.g., [³H]fMLP) for binding to FPR1.

Objective: To determine the binding affinity (Ki) of a test compound for FPR1.

Materials:

-

Membrane preparations from cells expressing FPR1 (e.g., differentiated HL-60 cells or transfected cell lines).

-

Radiolabeled ligand: [³H]fMLP.

-

Unlabeled fMLP (for determining non-specific binding).

-

Test compound (e.g., Cyclosporin H).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of [³H]fMLP (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Total & Non-Specific Binding: Prepare control tubes. "Total binding" tubes contain only membranes and [³H]fMLP. "Non-specific binding" tubes contain membranes, [³H]fMLP, and a saturating concentration of unlabeled fMLP.

-

Incubation: Incubate all tubes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach binding equilibrium.[5]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound ligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils toward a chemoattractant like fMLP.

Objective: To quantify the chemotactic response of neutrophils to fMLP and its inhibition by an antagonist.

Materials:

-

Freshly isolated human neutrophils.[8]

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

Chemoattractant: fMLP.

-

Test antagonist (e.g., Cyclosporin H).

-

Assay medium (e.g., serum-free RPMI).

-

Cell staining dye (e.g., Giemsa or a fluorescent dye) and microscope.

Methodology:

-

Chamber Setup: Place the microporous membrane between the upper and lower wells of the Boyden chamber.

-

Loading Lower Chamber: Fill the lower chamber with assay medium containing the chemoattractant (fMLP) at various concentrations. For antagonist experiments, include the antagonist in both upper and lower chambers to prevent a gradient of the inhibitor.

-

Loading Upper Chamber: Add a suspension of neutrophils in assay medium to the upper chamber.[8]

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period allowing for migration (e.g., 60-90 minutes).[8][9]

-

Cell Removal: After incubation, remove the non-migrated cells from the top surface of the membrane by scraping or washing.

-

Fixing and Staining: Fix and stain the cells that have migrated to the underside of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields using a light microscope. The results are often expressed as a chemotactic index (fold-increase in migration over control).

-

Data Analysis: Plot the number of migrated cells against the fMLP concentration. For antagonist studies, compare the dose-response curves in the presence and absence of the antagonist to determine inhibitory effects.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon fMLP-mediated FPR1 activation.[7]

Objective: To measure fMLP-induced calcium flux and its inhibition by an antagonist.

Materials:

-

Neutrophils or FPR1-expressing cell lines (e.g., HL-60).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[7]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

fMLP solution.

-

Test antagonist (e.g., Cyclosporin H).

-

A fluorometric plate reader or a spectrofluorometer capable of real-time kinetic measurements.[10]

Methodology:

-

Cell Loading: Incubate the cell suspension with the calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Assay Preparation: Resuspend the loaded cells in the assay buffer and place them in the wells of a microplate or a cuvette in the fluorometer.

-

Baseline Reading: Measure the baseline fluorescence for a short period to establish a stable signal.

-

Stimulation: Add fMLP (agonist) to the cells and immediately begin recording the change in fluorescence intensity over time. For antagonist testing, pre-incubate the cells with the antagonist for a few minutes before adding fMLP.[11]

-

Data Acquisition: The fluorescence signal will rise rapidly to a peak upon fMLP stimulation and then gradually decline.[7] Record data for 2-3 minutes.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity over the baseline reading. Plot the peak response against the log of the fMLP concentration to generate a dose-response curve and determine the EC50. For antagonist studies, the inhibition of the peak response is measured to calculate an IC50 or Ki value.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing an agonist and an antagonist.

Caption: General experimental workflow for agonist/antagonist characterization.

Conclusion

The comparison between the bacterial chemoattractant fMLP and the selective antagonist Cyclosporin H clearly illustrates the binary nature of agonist versus antagonist activity at the Formyl Peptide Receptor 1. fMLP is a potent activator, initiating a robust G-protein-mediated signaling cascade that results in key innate immune functions such as directed cell migration, calcium mobilization, and the release of antimicrobial agents. In stark contrast, Cyclosporin H binds to the receptor with high affinity but fails to trigger this cascade; instead, it competitively blocks fMLP from binding, effectively neutralizing its pro-inflammatory effects. This agonist-antagonist relationship at FPR1 is not only fundamental to understanding the regulation of inflammatory responses but also serves as a critical paradigm for the development of therapeutic agents aimed at modulating leukocyte function in a variety of disease contexts.

References

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prompt inhibition of fMLP-induced Ca2+ mobilization by parenteral lipid emulsions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Formyl Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of N-formyl peptides as potent chemoattractants for leukocytes represents a seminal moment in our understanding of innate immunity and inflammation. Initially identified as bacteria-derived molecules that guide phagocytes to sites of infection, these peptides and their receptors, the Formyl Peptide Receptors (FPRs), are now recognized as a critical signaling axis in both host defense and a range of inflammatory diseases. This technical guide provides an in-depth exploration of the historical milestones, key experimental methodologies, and the intricate signaling pathways that define the formyl peptide system. Quantitative data on ligand-receptor interactions are presented in a structured format to facilitate comparison, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways are visualized using Graphviz to offer a clear and concise representation of the molecular mechanisms at play. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in immunology, inflammation, and related fields.

A Historical Perspective: From Bacterial Chemotaxis to Receptor Identification

The journey to understanding formyl peptides began with early observations of leukocyte migration towards bacteria. In the late 19th century, scientists like Theodor Leber and Julius Cohnheim documented the directional movement of leukocytes from the blood into inflamed tissues, a process later termed "chemotaxis" by Wilhelm Pfeffer in his studies of bacteria.[1] For decades, the molecular nature of the chemoattractants released by bacteria remained elusive.

A significant breakthrough came in the 1960s and 1970s through the pioneering work of researchers like Peter A. Ward, Elmer L. Becker, and their colleagues. They demonstrated that culture filtrates from various bacteria, both Gram-positive and Gram-negative, contained low-molecular-weight substances that could induce leukocyte chemotaxis.[2][3] A pivotal moment in this discovery was the realization that protein synthesis in prokaryotes is initiated with N-formylmethionine, a modified amino acid not typically found at the N-terminus of eukaryotic proteins.[4]

This led Elliott Schiffmann and his collaborators in 1975 to hypothesize that N-formylated peptides could be the long-sought bacterial chemoattractants. Their experiments, using synthetic N-formylmethionyl peptides, confirmed this hypothesis, with N-formylmethionyl-leucyl-phenylalanine (fMLP) emerging as a particularly potent chemoattractant for neutrophils.[4] Subsequent work by Richard Freer and others further elucidated the structure-activity relationships of these peptides.[4]

The discovery of fMLP as a potent chemoattractant strongly suggested the existence of specific receptors on the surface of leukocytes. This was confirmed through radioligand binding studies in the late 1970s, which demonstrated saturable and high-affinity binding of radiolabeled formyl peptides to neutrophils.[4] The advent of molecular cloning techniques in the late 1980s and early 1990s finally led to the identification and characterization of the G protein-coupled receptors (GPCRs) responsible for recognizing formyl peptides.[5] In humans, this family consists of three members: Formyl Peptide Receptor 1 (FPR1), Formyl Peptide Receptor 2 (FPR2, also known as ALX/FPRL1), and Formyl Peptide Receptor 3 (FPR3).[5][6]

A further layer of complexity was added with the discovery that mitochondria, owing to their evolutionary origin from bacteria, also produce N-formylated peptides upon tissue damage. This finding established formyl peptides as not only pathogen-associated molecular patterns (PAMPs) but also as damage-associated molecular patterns (DAMPs), implicating them in sterile inflammatory responses.

The Formyl Peptide Receptor Family

The human genome encodes three distinct formyl peptide receptors, each with unique ligand-binding properties and signaling functions.

-

FPR1: This is the high-affinity receptor for fMLP and many other bacterial N-formyl peptides. It is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in the initial response to bacterial infections.[5]

-

FPR2 (ALX/FPRL1): FPR2 is a more promiscuous receptor, binding to a wide array of ligands including some formyl peptides (with lower affinity than FPR1), as well as non-formylated peptides, and lipid mediators like lipoxin A4.[5][7] Its diverse ligand repertoire suggests a complex role in both pro-inflammatory and pro-resolving pathways.

-

FPR3: This is the least characterized of the three receptors. It does not bind fMLP with high affinity but is activated by other specific ligands.[8][9] Its precise physiological role is still under active investigation, though it is thought to be involved in modulating immune responses.[8]

Quantitative Analysis of Ligand-Receptor Interactions

The interaction of formyl peptides and other ligands with their receptors has been extensively studied to quantify their binding affinities and functional potencies. This data is crucial for understanding the biological activity of these molecules and for the development of targeted therapeutics.

Table 1: Binding Affinities (Kd) of Selected Ligands for Formyl Peptide Receptors

| Ligand | Receptor | Cell Type/Membrane Prep. | Kd (nM) | Reference(s) |

| fMLP | Human FPR1 | Human Neutrophils | 1.6 - 3.0 | [10][11] |

| fMLP | Human FPR2 | Transfected Cells | 105 | [11] |

| fMLP | Rat FPR1 | Rat Neutrophils | 34 | [12] |

| fMIFL | Human FPR1 | Transfected Cells | ≤ 0.5 | [11] |

| WKYMVm | Human FPR1 | Transfected Cells | 3.9 | [11] |

| WKYMVm | Human FPR2 | Transfected Cells | 0.8 | [11] |

| Boc-FLFLF | Human FPR1 | Transfected Cells | 230 | [4] |

Table 2: Functional Potencies (EC50/IC50) of Selected Ligands

| Ligand | Receptor | Assay | Cell Type | EC50/IC50 (nM) | Reference(s) |

| fMLP | Human FPR1 | Chemotaxis | Human Neutrophils | 0.07 | [4] |

| fMLP | Human FPR1 | Superoxide Production | Human Neutrophils | 1-10 | [13] |

| fMLP | Mouse FPR2 | Calcium Mobilization | Transfected HEK293 cells | ~5000 | [10] |

| fMMYALF | Human FPR3 | Calcium Mobilization | Transfected Cells | 1000 | [14] |

| WRW4 | Human FPR2 (FPRL1) | WKYMVm-induced Ca2+ influx | Transfected RBL-2H3 cells | 230 (IC50) | [4] |

| Cyclosporin H | Human FPR1 | fMLF-induced Ca2+ influx | Transfected RBL cells | 100 (IC50) | [15] |

| Boc-MLF | Human FPR1 | fMLF-induced Superoxide Production | Human Neutrophils | 630 (IC50) | [4] |

Key Experimental Protocols

The study of formyl peptides and their receptors relies on a set of well-established in vitro assays. The following sections provide detailed methodologies for some of the most critical experiments.

Boyden Chamber/Transwell Chemotaxis Assay

This assay is the gold standard for measuring the directional migration of cells in response to a chemoattractant gradient.

Principle: A porous membrane separates two compartments. Cells are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower compartment is quantified as a measure of chemotaxis.

Detailed Protocol:

-

Cell Preparation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., 48-well Boyden chamber) with a microporous filter (typically 3-5 µm pore size for neutrophils).

-

Loading: Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells of the chamber. Place the filter over the lower wells, ensuring no air bubbles are trapped.

-

Cell Seeding: Carefully pipette the neutrophil suspension into the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

Quantification: After incubation, remove the filter. Scrape the non-migrated cells from the top surface of the filter. Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Diff-Quik stain). Count the number of migrated cells in several high-power fields using a light microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).[16][17]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) on a given cell or membrane preparation.

Principle: A radiolabeled ligand (e.g., [3H]fMLP) is incubated with cells or cell membranes. The amount of bound radioactivity is measured to quantify the ligand-receptor interaction.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, set up reactions containing the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of a non-labeled competitor ligand (for competition binding assays) or varying concentrations of the radiolabeled ligand (for saturation binding assays).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site or two-site binding model to determine the IC50, from which the Ki can be calculated.[18][19][20]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation, a key downstream signaling event for GPCRs.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of calcium from intracellular stores, the dye fluoresces, and the change in fluorescence intensity is measured over time.

Detailed Protocol:

-

Cell Loading: Incubate the cells (e.g., neutrophils or transfected cell lines) with a calcium-sensitive dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM) in a suitable buffer at 37°C for 30-60 minutes. The "AM" ester group allows the dye to cross the cell membrane.

-

Washing: Wash the cells to remove the extracellular dye.

-

Assay: Resuspend the cells in a calcium-containing buffer and place them in a fluorometer cuvette or a multi-well plate compatible with a fluorescence plate reader.

-

Stimulation: Establish a baseline fluorescence reading and then add the agonist (e.g., fMLP) to the cells.

-

Measurement: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is measured to provide a more accurate quantification of [Ca2+]i.

-

Data Analysis: The response is typically quantified as the peak increase in fluorescence or the area under the curve. Dose-response curves can be generated by stimulating the cells with different concentrations of the agonist to determine the EC50.

Signaling Pathways of Formyl Peptide Receptors

Upon binding to their ligands, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G proteins of the Gi/o family.

FPR1 and FPR2 Signaling

The signaling pathways for FPR1 and FPR2 are relatively well-characterized and share many common features.

Caption: FPR1/FPR2 Signaling Cascade.

Description of the Pathway:

-

Ligand Binding and G Protein Activation: The binding of a formyl peptide to FPR1 or FPR2 induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein of the Gαi family. This activation involves the exchange of GDP for GTP on the Gα subunit.

-

G Protein Dissociation: The activated G protein dissociates into its Gαi-GTP and Gβγ subunits.

-

Downstream Signaling by Gβγ: The Gβγ subunit activates two key effector enzymes:

-

Phospholipase Cβ (PLCβ): PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3][5]

-

Phosphoinositide 3-kinase γ (PI3Kγ): PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B), leading to their activation.[19]

-

-

Downstream Signaling by Gαi-GTP: The Gαi-GTP subunit can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also activate small GTPases of the Ras family, which in turn activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[19]

-

Cellular Responses: These signaling cascades culminate in a variety of cellular responses, including:

-

Chemotaxis: The directed migration of the cell towards the chemoattractant gradient, largely mediated by the PI3K/Akt pathway and calcium signaling.[13][19]

-

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules, which is dependent on PKC activation and calcium mobilization.[13]

-

Superoxide Production: The generation of reactive oxygen species (ROS) by the NADPH oxidase complex, a process that involves both the PI3K/Akt and PKC pathways.[13]

-

Gene Expression: The MAPK pathways can lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[19]

-

FPR3 Signaling

The signaling pathways of FPR3 are less well-defined compared to FPR1 and FPR2. However, it is known to be a G protein-coupled receptor and is predicted to activate similar downstream pathways, including the phospholipase C-activating G protein-coupled receptor signaling pathway and the positive regulation of cytosolic calcium ion concentration.[6][16] F2L, a potent and specific agonist for FPR3, has been shown to induce calcium mobilization and chemotaxis in monocytes and dendritic cells.[9] Further research is needed to fully elucidate the specific signaling molecules and pathways regulated by FPR3.

Caption: Predicted FPR3 Signaling Pathway.

Conclusion and Future Directions

The discovery of formyl peptides and their receptors has fundamentally shaped our understanding of innate immunity and inflammation. From their initial characterization as bacterial products that guide leukocytes to sites of infection, our knowledge has expanded to encompass their role as endogenous danger signals released from damaged mitochondria. The elucidation of the FPR family and their complex signaling networks has opened up new avenues for therapeutic intervention in a wide range of inflammatory diseases, as well as in cancer and neurodegenerative disorders.

Despite significant progress, many questions remain. The full repertoire of endogenous and exogenous ligands for the FPRs, particularly for FPR3, is yet to be completely defined. A deeper understanding of the structural basis for ligand recognition and receptor activation will be crucial for the rational design of selective agonists and antagonists. Furthermore, the precise roles of each FPR in different physiological and pathological contexts are still being unraveled. Future research in this field holds the promise of developing novel and targeted therapies that can modulate the powerful inflammatory responses mediated by the formyl peptide signaling axis.

References

- 1. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial factors chemotactic for polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial factors chemotactic for polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 6. FPR3 formyl peptide receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Formyl peptide receptor 3 - Wikipedia [en.wikipedia.org]

- 9. N-Formyl Peptide Receptor 3 (FPR3) Departs from the Homologous FPR2/ALX Receptor with Regard to the Major Processes Governing Chemoattractant Receptor Regulation, Expression at the Cell Surface, and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Colchicine - Wikipedia [en.wikipedia.org]

- 13. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. genecards.org [genecards.org]

- 16. researchgate.net [researchgate.net]

- 17. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Moving towards a paradigm: common mechanisms of chemotactic signaling in Dictyostelium and mammalian leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of FPR3 as a Unique Biomarker for Targeted Therapy in the Immune Microenvironment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemotactic factors of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

fMLP as a Chemoattractant for Leukocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant that plays a critical role in the innate immune response by guiding leukocytes, particularly neutrophils, to sites of bacterial infection or tissue injury.[1][2] As a synthetic analog of bacterial-derived peptides, fMLP has become an invaluable tool in studying the mechanisms of leukocyte migration and activation.[1][3] This technical guide provides an in-depth overview of the core aspects of fMLP-mediated chemoattraction, including its signaling pathways, quantitative cellular responses, and detailed experimental protocols.

The fMLP Signaling Cascade

fMLP initiates leukocyte chemotaxis by binding to the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) on the cell surface.[4][5][6] This binding event triggers a cascade of intracellular signaling events that ultimately orchestrate the directed migration of the cell.

The activation of FPR1 by fMLP leads to the dissociation of the heterotrimeric G protein into its α and βγ subunits.[4] These subunits then activate several downstream effector enzymes, including:

-

Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]

-

Phosphoinositide 3-kinase (PI3K): PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream proteins, including Akt.[7][8]

-

Mitogen-activated protein kinases (MAPKs): The fMLP signaling pathway also activates members of the MAPK family, such as extracellular signal-regulated kinase (ERK) and p38 MAPK.[7][9][10]

These signaling pathways converge to regulate the actin cytoskeleton, leading to cell polarization, adhesion, and migration towards the fMLP gradient.[8]

Caption: fMLP signaling cascade in leukocytes.

Quantitative Data on fMLP-Mediated Leukocyte Responses

The cellular responses to fMLP are concentration-dependent. Different leukocyte functions are initiated at varying fMLP concentrations, highlighting a hierarchical activation process.

| Cellular Response | Leukocyte Type | EC50 / Peak Concentration | Reference |

| Chemotaxis | Human Neutrophils | Peak at 10⁻¹⁰ M | [11] |

| Chemotaxis | Human Neutrophils | EC50 of 0.07 nM | [12] |

| Chemotaxis | Mouse Neutrophils (FPR) | ~50 nM (EC50 for calcium flux) | [13] |

| Chemotaxis | Mouse Neutrophils (FPR2) | ~5 µM (EC50 for calcium flux and chemotaxis) | [13] |

| Phagocytosis | Human Neutrophils | Peak at 10⁻⁹ M | [11] |

| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | Peak at 10⁻⁶ M | [11] |

| ROS Production (Extracellular) | Human Neutrophils | EC50 ≈ 20 nM | [14] |

| Calcium Flux | Mouse Neutrophils (FPR) | EC50 of ~50 nM | [13] |

| Calcium Flux | Mouse Neutrophils (FPR2) | EC50 of 5.3 ± 0.3 µM | [13] |

| Receptor Binding (High Affinity) | Human Neutrophils | Kd of 2 nM | [12] |

| Receptor Binding (Low Affinity) | Human Neutrophils | Kd of 180 nM | [12] |

| Receptor Binding (FPR1) | Ki of 38 nM | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying fMLP-induced leukocyte responses.

This assay measures the directed migration of leukocytes towards a chemoattractant gradient.

References

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism underlying the contractile effect of a chemotactic peptide, formyl-Met-Leu-Phe on the guinea-pig Taenia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Stimulation of human neutrophils with formyl-methionyl-leucyl-phenylalanine induces tyrosine phosphorylation and activation of two distinct mitogen-activated protein-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

A Technical Guide to the Downstream Targets of fMLP Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular signaling cascades initiated by the activation of the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR), by its potent agonist, N-formylmethionyl-leucyl-phenylalanine (fMLP). Understanding these pathways is critical for research in immunology, inflammation, and the development of therapeutic agents targeting these processes.

Core Signaling Pathways Initiated by fMLP Receptor Activation

Activation of the fMLP receptor (FPR1) on the surface of phagocytic leukocytes, such as neutrophils, triggers a rapid and complex network of intracellular signaling events. These events are primarily mediated by the heterotrimeric G protein Gαi. Upon fMLP binding, Gαi dissociates from its Gβγ subunit, allowing both components to activate distinct downstream effector enzymes and initiate parallel signaling cascades. These pathways culminate in critical cellular functions including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

The central signaling axes are depicted in the diagram below, followed by a detailed explanation of each major pathway.

Caption: Overview of fMLP Receptor Signaling Cascades.

G-Protein Coupling and Primary Effectors

Upon binding fMLP, FPR1 acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein Gαi. This promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.

-

Gβγ Subunit: The released Gβγ dimer is the primary activator of two critical membrane-bound enzymes:

-

Phospholipase C-β (PLCβ): PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Phosphoinositide 3-kinase-γ (PI3Kγ): PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

-

Gαi Subunit: The Gαi-GTP subunit primarily functions to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, although this role is less prominent in neutrophil activation compared to the Gβγ-mediated pathways.

The PLCβ / Calcium Mobilization Pathway

The generation of IP3 and DAG by PLCβ triggers a crucial signaling cascade involving calcium and Protein Kinase C (PKC).

-

IP3 and Calcium: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the rapid release of stored Ca²⁺ into the cytoplasm. This surge in intracellular free calcium is a key signal for many downstream events.

-

DAG and PKC: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates a wide array of substrate proteins, including components of the NADPH oxidase complex, which is responsible for the oxidative burst.

The PI3Kγ / Akt Signaling Pathway

The production of PIP3 by PI3Kγ creates docking sites on the inner leaflet of the plasma membrane for proteins containing pleckstrin homology (PH) domains.

-